5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione
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Overview
Description
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a small molecule with the chemical formula C₁₄H₁₇NO₃S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this case, the heptyl group is introduced as the R group, and the reaction is carried out under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various alkylating agents and catalysts can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. It has been shown to interact with components of the cytochrome b-c1 complex, which is part of the mitochondrial respiratory chain. This interaction can affect the electron transport chain and ATP synthesis, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione: Unique due to its heptyl group and specific hydroxyl and carbonyl functionalities.
Benzothiazole: The parent compound, lacking the heptyl group and additional functional groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the hydroxyl and carbonyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group and the hydroxyl and carbonyl functionalities make it a versatile compound for various applications .
Properties
CAS No. |
611207-02-4 |
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Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
5-heptyl-4-hydroxy-1,3-benzothiazole-6,7-dione |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3 |
InChI Key |
PJALLUJRPFUWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O |
Origin of Product |
United States |
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